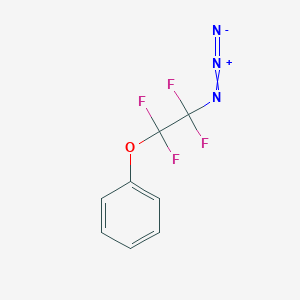
Phenoxytetrafluoroethyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenoxytetrafluoroethyl azide is an organic compound characterized by the presence of both phenoxy and tetrafluoroethyl groups attached to an azide functional group. Azides are known for their high reactivity and are often used in various chemical synthesis processes, including click chemistry. The unique structure of this compound makes it a valuable compound in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenoxytetrafluoroethyl azide can be synthesized through several methods. One common approach involves the reaction of phenoxytetrafluoroethyl halide with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds at room temperature and yields the desired azide compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure safety and efficiency. The use of automated systems allows for precise control over reaction conditions, minimizing the risk associated with handling azides. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste reduction, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenoxytetrafluoroethyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it replaces a leaving group in a substrate molecule.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed
Substitution: this compound.
Reduction: Phenoxytetrafluoroethyl amine.
Cycloaddition: Phenoxytetrafluoroethyl triazole.
Scientific Research Applications
Phenoxytetrafluoroethyl azide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of phenoxytetrafluoroethyl azide primarily involves its reactivity as an azide. The azide group can participate in nucleophilic substitution and cycloaddition reactions, forming stable products such as amines and triazoles. These reactions often proceed through the formation of reactive intermediates, such as nitrenes, which can further react with various substrates .
Comparison with Similar Compounds
Phenoxytetrafluoroethyl azide can be compared with other azide compounds, such as:
Phenyl azide: Similar in structure but lacks the tetrafluoroethyl group, making it less reactive in certain applications.
Benzyl azide: Contains a benzyl group instead of a phenoxy group, leading to different reactivity and applications.
Alkyl azides: Generally less reactive than aryl azides due to the absence of electron-withdrawing groups.
The uniqueness of this compound lies in its combination of the phenoxy and tetrafluoroethyl groups, which enhance its reactivity and make it suitable for a broader range of applications.
Properties
Molecular Formula |
C8H5F4N3O |
|---|---|
Molecular Weight |
235.14 g/mol |
IUPAC Name |
(2-azido-1,1,2,2-tetrafluoroethoxy)benzene |
InChI |
InChI=1S/C8H5F4N3O/c9-7(10,14-15-13)8(11,12)16-6-4-2-1-3-5-6/h1-5H |
InChI Key |
OYCBEZIGGPVRBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(N=[N+]=[N-])(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















